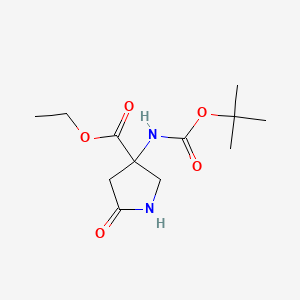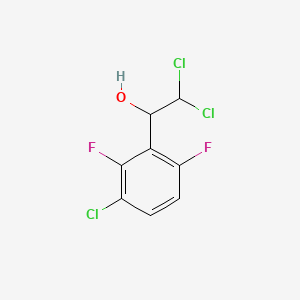![molecular formula C84H138S4 B14775772 12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)
12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[139003,1304,1106,10016,23018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene is a complex organic compound characterized by its unique heptacyclic structure and multiple sulfur atoms
Métodos De Preparación
The synthesis of 12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[139003,1304,1106,10016,23018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and high-pressure reactors to optimize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The hexadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and organic electronic devices.
Mecanismo De Acción
The mechanism of action of this compound involves interactions with molecular targets through its sulfur atoms and hexadecyl groups. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar compounds include other sulfur-containing heptacyclic structures and those with long alkyl chains. For example:
- 6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene-2,8-dicarboxaldehyde
- 1,6,10,14,18,22-Tetracosahexaen-3-ol, 2,6,10,15,19,23-hexamethyl- The uniqueness of 12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene lies in its specific combination of sulfur atoms and hexadecyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C84H138S4 |
|---|---|
Peso molecular |
1276.3 g/mol |
Nombre IUPAC |
12,12,24,24-tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene |
InChI |
InChI=1S/C84H138S4/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-63-83(64-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)73-69-72-74(70-71(73)79-77(83)81-75(87-79)61-67-85-81)84(78-80(72)88-76-62-68-86-82(76)78,65-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)66-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h61-62,67-70H,5-60,63-66H2,1-4H3 |
Clave InChI |
BFVORVCLWHMYGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1(C2=CC3=C(C=C2C4=C1C5=C(S4)C=CS5)C(C6=C3SC7=C6SC=C7)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)





![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)
![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)
![Iron, dichloro[2,6-dimethyl-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]-, (SP-5-13)-](/img/structure/B14775758.png)
